methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
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Overview
Description
Methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multiple steps. One common method starts with the preparation of 4-(tert-butyl)phenylhydrazine, which is then reacted with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then treated with methyl chloroacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The oxadiazole ring and sulfanyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylphenylacetate: Shares the tert-butylphenyl group but lacks the oxadiazole and sulfanyl groups.
Methyl 2-(4-tert-butylphenyl)acetate: Similar structure but without the oxadiazole ring.
Uniqueness
Methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is unique due to the presence of the oxadiazole ring and sulfanyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)11-7-5-10(6-8-11)13-16-17-14(20-13)21-9-12(18)19-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRIDWMFQWRDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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